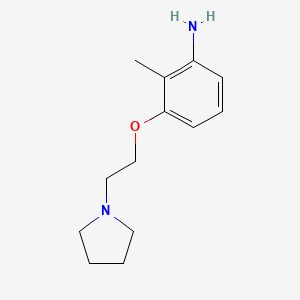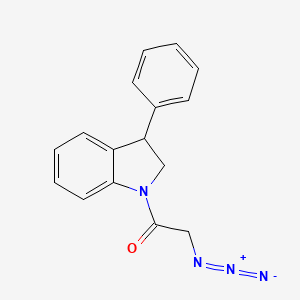![molecular formula C12H14N2O3 B8453748 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid](/img/structure/B8453748.png)
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid is a compound of interest in various fields of chemistry and biology. This compound features a benzoic acid core with an aminocarbonyl group at the 4-position and a cyclopropylmethylamino group at the 3-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with cyclopropylmethylamine under appropriate conditions to introduce the cyclopropylmethylamino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product.
化学反应分析
Types of Reactions
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminocarbonyl and cyclopropylmethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl and cyclopropylmethylamino groups play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid, known for its use in sunscreen formulations.
Cyclopropylmethylamine: A key reagent in the synthesis, used for introducing the cyclopropylmethylamino group.
4-Aminocoumarin derivatives: Compounds with similar aminocarbonyl functionality, studied for their biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
4-carbamoyl-3-(cyclopropylmethylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c13-11(15)9-4-3-8(12(16)17)5-10(9)14-6-7-1-2-7/h3-5,7,14H,1-2,6H2,(H2,13,15)(H,16,17) |
InChI 键 |
XGCFSEMNSHBVPW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CNC2=C(C=CC(=C2)C(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[f][1,7]naphthyridine-5,8-diamine](/img/structure/B8453699.png)









![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)

